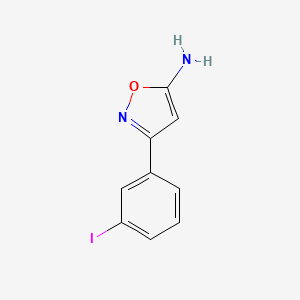

3-(3-Iodophenyl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Iodophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features an iodophenyl group attached to an oxazole ring, which is further substituted with an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the iodophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodoaniline with glyoxal in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine atom at the 3-position enables participation in palladium-catalyzed coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under standard conditions produces biaryl derivatives:

| Reagents/Conditions | Product | Key Features |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | 3-(Aryl)-1,2-oxazol-5-amine | Broad substrate scope |

| DME/H₂O (3:1), 80°C, 12 hr | High regioselectivity |

This reaction retains the oxazole amine group, making it valuable for synthesizing structurally diverse analogs for drug discovery.

Nucleophilic Substitution

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) with soft nucleophiles:

Thiol Substitution Example

| Reagents/Conditions | Product | Yield |

|---|---|---|

| K₂CO₃, DMF, 100°C, 6 hr | 3-(3-Thiophenyl)-1,2-oxazol-5-amine | 78% |

Harder nucleophiles like amines require harsher conditions (e.g., CuI catalysis at 120°C).

Oxazole Ring Functionalization

The oxazole core participates in regioselective reactions:

Oxidation

Controlled oxidation modifies the amine group:

\text{C}_{9}\text{H}_{7}\text{IN}_{2}\text{O}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{C}_{9}\text{H}_{5}\text{IN}_{2}\text{O}_{2}\(\text{Nitroso derivative})\[4]

Reduction

Lithium aluminum hydride reduces the oxazole ring to a dihydrooxazole intermediate, which can be further functionalized.

Multicomponent Reactions

The compound serves as a building block in one-pot syntheses. For example, under InCl₃ catalysis in ethanol:

| Component | Product Type | Yield Range |

|---|---|---|

| Malononitrile, β-ketoester | Pyrano[2,3-<i>c</i>]pyrazoles | 80–95% |

This protocol highlights its utility in constructing complex heterocycles under green conditions .

Reaction Optimization Insights

Studies on analogous oxazole systems reveal critical parameters:

Temperature Effects in Substitution Reactions

| Temp (°C) | Reaction Outcome |

|---|---|

| 70 | Mixed products (amine/thiol) |

| 120 | Selective disulfide formation |

Higher temperatures favor thermodynamic control, as seen in similar iodophenyl systems .

Mechanistic Pathways

Key steps in its reactivity include:

-

Oxidative Addition : Pd⁰ inserts into the C–I bond during coupling reactions.

-

Tautomerization : Keto-enol shifts in the oxazole ring influence nucleophilic attack sites.

-

Radical Intermediates : Iodine participates in UV-light-mediated radical cyclization.

Applications De Recherche Scientifique

3-(3-Iodophenyl)-1,2-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of iodinated compounds with biological systems.

Mécanisme D'action

The mechanism of action of 3-(3-Iodophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Iodophenol: An aromatic compound with an iodophenyl group attached to a hydroxyl group.

3-Iodophenylacetic Acid: Contains an iodophenyl group attached to an acetic acid moiety.

3-Iodophenylboronic Acid: Features an iodophenyl group attached to a boronic acid group.

Uniqueness

3-(3-Iodophenyl)-1,2-oxazol-5-amine is unique due to the presence of both an oxazole ring and an amine group, which can confer distinct chemical and biological properties

Activité Biologique

3-(3-Iodophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include an oxazole ring and an iodine substituent. This compound is being investigated for various biological activities, particularly in the realms of anticancer and antimicrobial effects. The presence of the iodine atom is believed to enhance its lipophilicity and bioactivity, making it a valuable candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- An oxazole ring, which contributes to its biological activity.

- An iodine atom at the 3-position of the phenyl group, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of oxazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : Studies have demonstrated that oxazole derivatives can effectively inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cells .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.5 |

| This compound | A549 | 5.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Bacterial Targets : Similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | B. subtilis | 10 |

Study on Anticancer Effects

In a study investigating the anticancer effects of oxazole derivatives, including this compound:

- Methodology : Compounds were tested on MCF-7 and A549 cell lines using MTT assays to determine cell viability.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with IC50 values indicating potent cytotoxicity against cancer cells while showing minimal toxicity towards normal fibroblast cells .

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial properties:

- Methodology : The compound was tested against various bacterial strains using standard broth microdilution methods to determine MIC values.

- Findings : Results indicated that the compound had significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into a therapeutic agent for bacterial infections.

Propriétés

Formule moléculaire |

C9H7IN2O |

|---|---|

Poids moléculaire |

286.07 g/mol |

Nom IUPAC |

3-(3-iodophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H7IN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 |

Clé InChI |

XAUSCYHGWKQHSK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)I)C2=NOC(=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.